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molecular formula C4HBrO3 B1208300 3-bromofuran-2,5-dione CAS No. 5926-51-2

3-bromofuran-2,5-dione

Cat. No. B1208300
M. Wt: 176.95 g/mol
InChI Key: YPRMWCKXOZFJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877798B2

Procedure details

Pursuant to steps a and b of Reaction Scheme 14, a solution of bromomaleic anhydride (52.8 g, 0.298 mol) in diethyl ether (250 mL) was cooled to 5° C. A 2 M solution of methylamine in THF (298 mL, 0.596 mol, 2 eq.) was added dropwise over 1 hour and the reaction stirred for a further 30 minutes, maintaining the temperature below 10° C. The resulting precipitate was filtered, washed with diethyl ether (2×100 mL) and air-dried for 30 minutes, then suspended in acetic anhydride (368 mL) and sodium acetate (12.2 g, 0.149 mol, 0.5 eq.) added. The reaction was heated to 60° C. for 2 hours and solvent was then removed in vacuo. The residue was taken up in DCM (500 mL) and washed with saturated sodium bicarbonate solution (2×500 mL) and water (2×300 mL). Organics were dried over MgSO4 (89 g), filtered and reduced in vacuo. The resulting oil was azeotroped with toluene (4×100 mL) to give N-methyl bromomaleimide as a beige solid. Yield=41.4 g (73%); 1H NMR (300 MHz, CDCl3) δ 6.95 (1H, s, CH), 3.07 (3H, s, NCH3).
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
298 mL
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](O[C:6](=[O:8])[CH:7]=1)=[O:4].[CH3:9][NH2:10].C1COCC1.C([O-])(=O)C.[Na+]>C(OCC)C>[CH3:9][N:10]1[C:6](=[O:8])[CH:7]=[C:2]([Br:1])[C:3]1=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
52.8 g
Type
reactant
Smiles
Br/C=1/C(=O)OC(\C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
298 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pursuant to steps a and b of Reaction Scheme 14
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with diethyl ether (2×100 mL)
CUSTOM
Type
CUSTOM
Details
air-dried for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
solvent was then removed in vacuo
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (2×500 mL) and water (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried over MgSO4 (89 g)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting oil was azeotroped with toluene (4×100 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(C(=CC1=O)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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